

# solubility of (1S,2S)-2-Methoxycyclohexanol in organic solvents

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## Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

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An In-depth Technical Guide to the Solubility of **(1S,2S)-2-Methoxycyclohexanol** in Organic Solvents

## Introduction

**(1S,2S)-2-Methoxycyclohexanol** is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a versatile building block or chiral auxiliary.<sup>[1]</sup> Its molecular structure, featuring a cyclohexane backbone substituted with both a hydroxyl (-OH) and a methoxy (-OCH<sub>3</sub>) group in a specific stereochemical arrangement, imparts a unique combination of polarity, hydrogen-bonding capability, and steric hindrance.<sup>[2][3]</sup> Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction medium selection and product purification to formulation development in the pharmaceutical industry.<sup>[4]</sup> Poor solubility can hinder reaction kinetics, complicate isolation procedures, and ultimately impact the viability of a synthetic route or the bioavailability of a drug candidate.<sup>[5]</sup>

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of **(1S,2S)-2-Methoxycyclohexanol** in a range of common organic solvents. We will move from a theoretical analysis of its molecular structure to practical, step-by-step protocols for solubility assessment, grounded in established scientific principles.

## Part 1: A Predictive Framework for Solubility

A robust understanding of a molecule's structural and electronic features allows for a strong predictive assessment of its solubility behavior, following the fundamental principle of "like dissolves like."<sup>[6]</sup><sup>[7]</sup>

## Molecular Structure and Intermolecular Forces

The solubility of **(1S,2S)-2-Methoxycyclohexanol** is governed by the interplay of its three key structural components:

- **Hydroxyl (-OH) Group:** This group is highly polar and acts as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature strongly promotes solubility in polar protic solvents like alcohols and water.<sup>[8]</sup><sup>[9]</sup>
- **Methoxy (-OCH<sub>3</sub>) Group:** The ether linkage is polar and can act as a hydrogen bond acceptor. While less influential than the hydroxyl group, it contributes to the molecule's overall polarity and ability to interact with polar solvents.
- **Cyclohexane Ring:** This saturated hydrocarbon backbone is nonpolar and lipophilic. It interacts primarily through van der Waals forces (London dispersion forces) and favors solubility in nonpolar or weakly polar solvents.<sup>[7]</sup>

The molecule's overall solubility in a given solvent is a balance between the hydrophilic character of its polar functional groups and the hydrophobic nature of its carbocyclic ring.<sup>[10]</sup> For short-chain alcohols, the polar -OH group tends to dominate, rendering them miscible with water; however, as the nonpolar carbon chain lengthens, water solubility rapidly decreases.<sup>[9]</sup> **(1S,2S)-2-Methoxycyclohexanol**, with its seven carbon atoms, sits at a point where this balance is critical.

## Qualitative Solubility Prediction Across Solvent Classes

Based on this structural analysis, we can predict the general solubility behavior:

- **Polar Protic Solvents (e.g., Methanol, Ethanol, Water):** High solubility is expected. The solvent's ability to engage in hydrogen bonding with both the hydroxyl and methoxy groups will effectively solvate the molecule, overcoming the nonpolar influence of the cyclohexane ring.<sup>[8]</sup>

- Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents possess dipoles that can interact with the polar C-O bonds of the solute and can act as hydrogen bond acceptors for the solute's hydroxyl group.
- Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy gained from the van der Waals interactions between the solvent and the cyclohexane ring is unlikely to be sufficient to overcome the strong hydrogen bonds between the **(1S,2S)-2-Methoxycyclohexanol** molecules in their solid state.<sup>[7]</sup>

## Theoretical Modeling: Hansen Solubility Parameters (HSP)

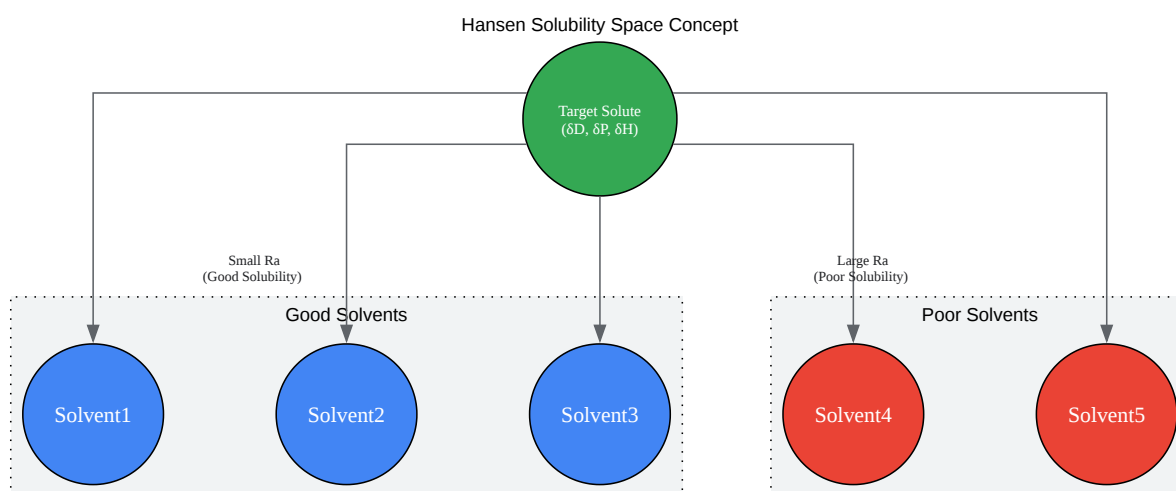
For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion ( $\delta D$ ), polar ( $\delta P$ ), and hydrogen bonding ( $\delta H$ ).<sup>[11]</sup> The principle states that substances with similar HSP values are likely to be miscible.<sup>[12]</sup>

While experimentally determined HSP values for **(1S,2S)-2-Methoxycyclohexanol** are not readily available in the literature, we can use the known values for cyclohexanol as a reasonable starting point and consider the effect of the methoxy group.

| Compound / Solvent       | $\delta D$ (MPa <sup>0.5</sup> ) | $\delta P$ (MPa <sup>0.5</sup> ) | $\delta H$ (MPa <sup>0.5</sup> ) |
|--------------------------|----------------------------------|----------------------------------|----------------------------------|
| Cyclohexanol (Reference) | 17.4                             | 4.1                              | 13.5                             |
| Methanol                 | 14.7                             | 12.3                             | 22.3                             |
| Ethanol                  | 15.8                             | 8.8                              | 19.4                             |
| Acetone                  | 15.5                             | 10.4                             | 7.0                              |
| Ethyl Acetate            | 15.8                             | 5.3                              | 7.2                              |
| Toluene                  | 18.0                             | 1.4                              | 2.0                              |
| Hexane                   | 14.9                             | 0.0                              | 0.0                              |

Data sourced from[11][13][14].

The introduction of the methoxy group is expected to slightly increase the polar component ( $\delta P$ ) and potentially alter the hydrogen bonding component ( $\delta H$ ). A key application of HSP is to calculate the "Hansen distance" ( $R_a$ ) between a solute and a solvent. A smaller distance implies greater affinity. This allows for the rational selection of solvents or even the design of solvent blends to achieve optimal solubility.[14]



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Caption: Hansen distance ( $R_a$ ) in 3D solubility space.

## Advanced Prediction with COSMO-RS

For highly accurate, a priori predictions, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an industry-leading computational tool.[15][16] It uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles, without requiring any experimental data.[17][18] This method is particularly valuable in early-

stage drug development for screening candidates and selecting optimal solvent systems for synthesis and formulation.<sup>[19]</sup>

## Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable for guidance, experimental verification is the cornerstone of scientific integrity. The following protocols provide robust methods for qualitative and quantitative solubility determination.

### Core Principles for Accurate Measurement

To ensure trustworthy and reproducible results, several factors must be rigorously controlled:<sup>[20]</sup>

- **Purity:** Both the solute (**(1S,2S)-2-Methoxycyclohexanol**) and the organic solvents must be of high purity. Impurities can significantly alter the measured solubility.
- **Temperature Control:** Solubility is temperature-dependent. All measurements should be conducted in a temperature-controlled environment (e.g., a water bath or incubator) and the temperature recorded. For pharmaceutical applications, 25 °C (room temperature) and 37 °C (physiological temperature) are common.<sup>[5]</sup>
- **Equilibrium:** The system must reach thermodynamic equilibrium, where the concentration of the dissolved solute no longer changes over time. This can take anywhere from a few hours to 72 hours, especially for poorly soluble compounds.<sup>[5][21]</sup>

### Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick and efficient way to classify solubility across a range of solvents.<sup>[22][23]</sup>

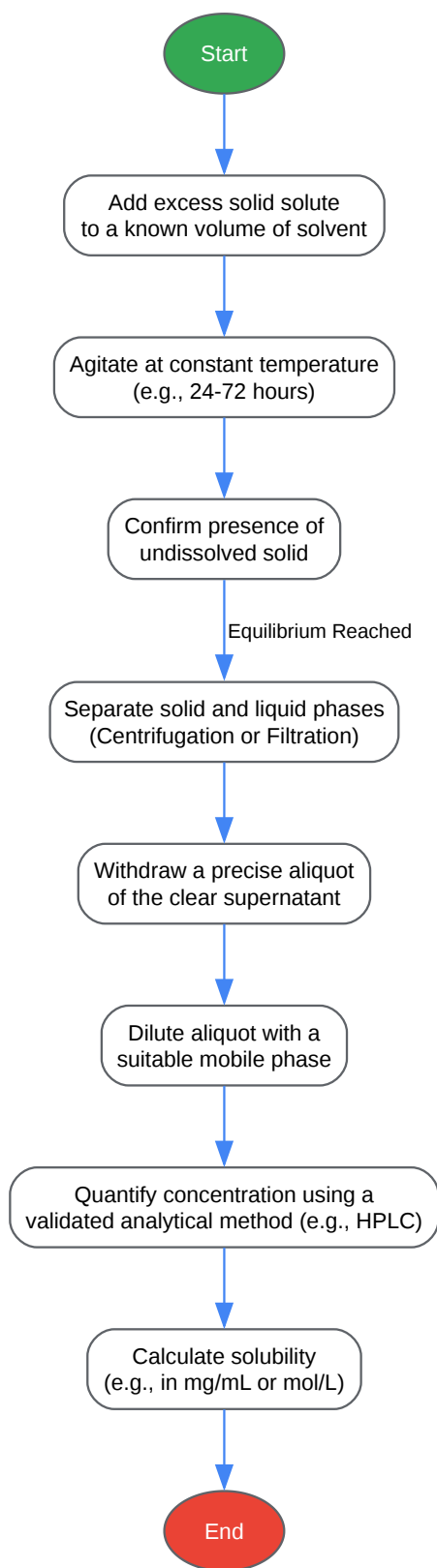
Methodology:

- **Preparation:** Label a series of small, clean, and dry test tubes or vials, one for each solvent to be tested.
- **Solute Addition:** Accurately weigh approximately 25 mg of **(1S,2S)-2-Methoxycyclohexanol** into each vial.

- Solvent Addition: Add the test solvent to the first vial in 0.25 mL increments, up to a total volume of 1.0 mL.
- Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
- Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
- Classification: Record the solubility based on the following criteria:
  - Very Soluble: Dissolves completely upon addition of the first 0.25 mL increment.
  - Soluble: Dissolves completely after adding up to 1.0 mL of solvent.
  - Slightly Soluble: Some, but not all, of the solid dissolves after adding 1.0 mL.
  - Insoluble: No visible dissolution of the solid after adding 1.0 mL.
- Repeat: Repeat steps 3-6 for each selected solvent.

## Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.<sup>[5]</sup>



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Caption: Workflow for the Shake-Flask Solubility Method.

#### Methodology:

- **Preparation:** Add an excess amount of **(1S,2S)-2-Methoxycyclohexanol** to a glass vial containing a known volume (e.g., 2-5 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
- **Equilibration:** Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.<sup>[5]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation (e.g., 15 minutes at >10,000 g) or by filtering the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE).<sup>[5]</sup> This step is critical to avoid aspirating solid particles.
- **Sampling:** Carefully withdraw a precise volume of the clear, saturated supernatant.
- **Dilution:** Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.
- **Quantification:** Analyze the diluted sample using a validated analytical technique such as HPLC-UV, GC-FID, or quantitative NMR to determine the precise concentration of the dissolved solute.<sup>[4][6]</sup>
- **Calculation:** Calculate the original concentration in the saturated solution, factoring in the dilution factor. Report the final solubility in standard units (e.g., mg/mL, µg/mL, or mol/L).

## Part 3: Data Synthesis and Application

The collected solubility data provides actionable insights for process development and scientific research.

## Summary of Predicted and Experimental Solubility

The table below provides a framework for organizing predicted and experimentally determined solubility data for **(1S,2S)-2-Methoxycyclohexanol**. The qualitative predictions are based on the theoretical analysis in Part 1.

| Solvent         | Solvent Class | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Experimental Quantitative Solubility (mg/mL at 25°C) |
|-----------------|---------------|----------------------------------|-------------------------------------|--|
| Methanol        | Polar Protic  | Very Soluble                     | To be determined                    | To be determined                                     |
| Ethanol         | Polar Protic  | Very Soluble                     | To be determined                    | To be determined                                     |
| Water           | Polar Protic  | Soluble                          | To be determined                    | To be determined                                     |
| Isopropanol     | Polar Protic  | Soluble                          | To be determined                    | To be determined                                     |
| Acetone         | Polar Aprotic | Soluble                          | To be determined                    | To be determined                                     |
| Acetonitrile    | Polar Aprotic | Soluble                          | To be determined                    | To be determined                                     |
| Ethyl Acetate   | Polar Aprotic | Slightly Soluble                 | To be determined                    | To be determined                                     |
| Dichloromethane | Polar Aprotic | Slightly Soluble                 | To be determined                    | To be determined                                     |
| Toluene         | Nonpolar      | Insoluble                        | To be determined                    | To be determined                                     |
| n-Hexane        | Nonpolar      | Insoluble                        | To be determined                    | To be determined                                     |

## Field-Proven Insights and Applications

- **Reaction Chemistry:** Knowing that **(1S,2S)-2-Methoxycyclohexanol** is highly soluble in polar protic solvents like methanol and ethanol makes them excellent choices for reaction media. For reactions requiring aprotic conditions, acetone or acetonitrile would be suitable alternatives.
- **Purification by Recrystallization:** The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on predictions, a mixed solvent system, such as Toluene/Ethanol or Hexane/Ethyl Acetate, might be effective. The compound would be dissolved in a minimal

amount of the "good" solvent (ethanol or ethyl acetate) at a high temperature, and the "poor" solvent (toluene or hexane) would be added to induce crystallization upon cooling.

- **Chromatography:** The solubility profile informs the choice of mobile phase for chromatographic purification. Its predicted low solubility in hexane and high solubility in more polar solvents like ethyl acetate and alcohols suggests that normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient would be an effective purification method.

## Conclusion

This guide has provided a dual-pronged approach to understanding the solubility of **(1S,2S)-2-Methoxycyclohexanol**. By integrating theoretical predictions based on molecular structure and Hansen Solubility Parameters with robust, gold-standard experimental protocols like the shake-flask method, researchers can confidently select appropriate solvents and develop efficient, scalable processes. This systematic approach not only saves valuable time and resources but also ensures the scientific rigor required in modern chemical and pharmaceutical development.

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